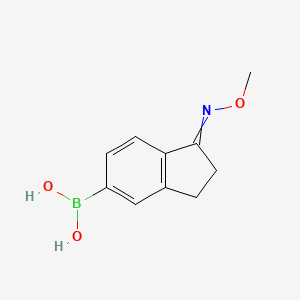

1-Methoxyiminoindan-5-boronic acid

Description

Properties

Molecular Formula |

C10H12BNO3 |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid |

InChI |

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3 |

InChI Key |

UVWBADYWXYEXEE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1 Methoxyiminoindan 5 Boronic Acid

Lewis Acidity and Reversible Covalent Interactions of Boronic Acids

Boronic acids, with the general formula RB(OH)₂, are characterized by an sp²-hybridized boron atom possessing a vacant p-orbital. This electron deficiency confers Lewis acidic properties, allowing the boron atom to accept a pair of electrons from a Lewis base. nih.gov In aqueous solution, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.gov This fundamental Lewis acidity is the basis for the reversible covalent interactions that are characteristic of this class of compounds, enabling them to engage with a variety of nucleophilic species. nih.govbath.ac.uk

A hallmark reaction of boronic acids is their condensation with compounds containing 1,2- or 1,3-diol functionalities to form stable, cyclic boronate esters. nih.gov This reaction is a reversible covalent process, the equilibrium of which is highly dependent on factors such as pH, solvent, and the structure of both the boronic acid and the diol. researchgate.netnih.gov The formation of the boronate ester enhances the acidity of the boron center. nih.govbath.ac.uk This interaction is foundational to the use of boronic acids in sensors for saccharides and other polyols, where the binding event can be transduced into a measurable signal. nih.gov

1-Methoxyiminoindan-5-boronic acid is expected to readily form five- or six-membered cyclic boronate esters upon reaction with vicinal diols and polyols. The stability of these esters is a key parameter in applications such as carbohydrate sensing or dynamic covalent chemistry. nih.gov

Table 1: Illustrative Boronate Ester Formation with this compound

| Diol/Polyol | Product Structure (Hypothetical) | Ring Size | Application Context |

|---|---|---|---|

| Catechol | 2-(1-Methoxyiminoindan-5-yl)-1,3,2-benzodioxaborole | 5-membered | Model system for diol binding studies |

| Glucose | Cyclic boronate ester at C1-C2 or C4-C6 | 5- or 6-membered | Glucose sensing, drug delivery |

| Sorbitol | Complex mixture of boronate esters | 5- and 6-membered | Competitive binding assays nih.gov |

| Pinacol | 2-(1-Methoxyiminoindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-membered | Synthetic precursor, protecting group |

This table presents hypothetical products based on established boronic acid reactivity.

The Lewis acidic boron atom of boronic acids can coordinate with various nucleophilic residues present in biological macromolecules, most notably the hydroxyl group of serine residues within the active sites of serine proteases. nih.govnih.gov This interaction can lead to the formation of a stable, tetrahedral boronate adduct, effectively inhibiting enzyme activity. Beyond serine, boronic acids can also target other nucleophiles, such as the catalytically active hydroxide (B78521) ion in metalloenzymes, by forming a covalent bond with the hydroxide and coordinating to the metal cofactor. scholaris.canih.gov This mode of action is central to the design of numerous boronic acid-based enzyme inhibitors.

Given its structure, this compound would be investigated for its potential to inhibit enzymes through these mechanisms. The indan (B1671822) scaffold could provide additional non-covalent interactions within an enzyme's binding pocket, enhancing affinity and selectivity.

Table 2: Potential Nucleophilic Biological Residues for Interaction

| Residue/Molecule | Type of Interaction | Resulting Adduct | Relevance |

|---|---|---|---|

| Serine | Reversible covalent bond | Tetragonal boronate adduct | Enzyme inhibition (e.g., Serine proteases) nih.gov |

| Threonine | Reversible covalent bond | Tetragonal boronate adduct | Enzyme inhibition |

| Active-site water/hydroxide | Covalent bond formation | Tetragonal boronate adduct | Metalloenzyme inhibition (e.g., MBLs) nih.gov |

| Dopamine | Boronate ester formation | Cyclic boronate ester | Neurotransmitter sensing researchgate.net |

This table outlines potential interactions based on the known chemistry of boronic acids.

Carbon-Boron Bond Transformations in Organic Synthesis

The carbon-boron bond in arylboronic acids is a versatile functional handle that participates in a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to modern synthetic chemistry, particularly in the pharmaceutical and materials industries.

This compound is an ideal candidate for participation in palladium- or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most important methods for forming C-C bonds, typically coupling an organoboron species with an organohalide or triflate. libretexts.orgorganic-chemistry.org The reaction generally proceeds via a catalytic cycle involving oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N, C-O, or C-S bonds by coupling a boronic acid with an amine, alcohol, or thiol, respectively. wikipedia.orgorganic-chemistry.org It is often performed under mild conditions, open to the air, and provides a valuable alternative to other methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org

Table 3: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | Arylated indanone derivative libretexts.org |

| Suzuki-Miyaura | Vinyl bromide | Pd(OAc)₂, PCy₃ | Alkenylated indanone derivative organic-chemistry.org |

| Chan-Lam | Aniline | Cu(OAc)₂, Pyridine | N-Aryl amine wikipedia.orgresearchgate.net |

| Chan-Lam | Phenol | Cu(OAc)₂, Et₃N | Aryl ether wikipedia.orgorganic-chemistry.org |

This table shows expected transformations for this compound.

Petasis Reaction: The Petasis borono-Mannich reaction is a versatile three-component reaction between a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde) to produce substituted amines and their derivatives, such as α-amino acids or β-amino alcohols. organic-chemistry.orgwikipedia.orgnih.gov The reaction is believed to proceed through the formation of an iminium ion and an activated boronate complex, followed by the intramolecular transfer of the aryl group from the boron to the electrophilic iminium carbon. researchgate.net This reaction is valued for its operational simplicity and tolerance of diverse functional groups. wikipedia.org

Photochemical Rearrangements: More recently, light-induced rearrangements of boronate complexes have emerged as a novel synthetic strategy. nih.gov Irradiation of a boronate complex, formed in situ from a boronic acid and a suitable substrate, can trigger a 1,3-migration of the organic group from the boron to an adjacent carbon atom. nih.govbaranlab.org This process enables the construction of complex molecular architectures, such as α-tertiary amines, under mild, light-driven conditions. nih.gov

Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org While sometimes used deliberately in synthetic sequences, it is more often considered an undesired side reaction, particularly during Suzuki-Miyaura couplings under basic conditions. wikipedia.orgnih.gov The propensity for protodeboronation is highly dependent on the substrate and the reaction pH, with mechanisms involving both acid- and base-catalysis having been identified. wikipedia.org

Halodeboronation: In contrast to protodeboronation, halodeboronation is a synthetically useful transformation where the boronic acid moiety is replaced by a halogen (I, Br, Cl). researchgate.net This reaction is typically achieved using electrophilic halogenating reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). researchgate.net Investigations have shown that this transformation can proceed via a boronate-driven ipso-substitution pathway, often catalyzed by a general Lewis base rather than requiring a specific metal catalyst. researchgate.netorganic-chemistry.org This method is valuable for introducing halogens onto aromatic rings, including for applications in radiolabeling. researchgate.net

Table 4: Summary of Deboronation Pathways

| Reaction | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Protodeboronation | H₂O, Base (e.g., Na₂CO₃) | Elevated temperature | 1-Methoxyiminoindan wikipedia.org |

| Iododeboronation | N-Iodosuccinimide (NIS), KOAc | Room temperature | 5-Iodo-1-methoxyiminoindan researchgate.netorganic-chemistry.org |

| Bromodeboronation | N-Bromosuccinimide (NBS), Base | Room temperature | 5-Bromo-1-methoxyiminoindan researchgate.net |

This table summarizes expected deboronation reactions.

Spectroscopic and Kinetic Studies of Reaction Mechanisms

Due to the novelty of this compound, specific spectroscopic and kinetic studies on its reaction mechanisms are not extensively documented in the public domain. However, insights can be drawn from comprehensive studies on related arylboronic acids in cornerstone reactions such as the Suzuki-Miyaura coupling and the Chan-Lam amination.

In the context of the Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction, the mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Kinetic studies on various arylboronic acids have shown that the transmetalation step is often rate-determining. nih.govacs.org The rate of this step is significantly influenced by the nature of the substituents on the arylboronic acid. Spectroscopic techniques such as NMR have been employed to identify key intermediates, including palladium-boronate complexes, which are crucial for understanding the reaction pathway. nih.gov For instance, 31P NMR can be used to observe the formation of palladium-phosphine complexes and their transformation throughout the catalytic cycle. nih.gov

Similarly, in the Chan-Lam amination , a copper-catalyzed C-N bond formation, spectroscopic and kinetic investigations have been vital in elucidating the reaction mechanism. organic-chemistry.orgnih.gov These studies have identified Cu(II) dimers as key resting states and have shown that the reaction can proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle. organic-chemistry.orgwikipedia.org The reaction kinetics are often complex and can be influenced by factors such as the concentration of the copper catalyst, the nature of the amine, and the substituents on the arylboronic acid. organic-chemistry.orgchemrxiv.org Techniques like UV-Vis and EPR spectroscopy are instrumental in monitoring the oxidation state of copper and identifying paramagnetic intermediates. nih.gov

While direct kinetic data for this compound is unavailable, it is reasonable to infer that its reactivity would follow these general mechanistic principles. The presence of the methoxyimino and indane groups would modulate the electronic and steric properties of the boronic acid, thereby influencing the rates of the individual steps in these catalytic cycles.

Table 1: Representative Spectroscopic Data for a Related Indanone Oxime Derivative

| Spectroscopic Technique | Characteristic Peaks/Signals (for 1-Indanone Oxime) |

| 1H NMR (CDCl3, ppm) | δ 7.5-7.2 (m, 4H, Ar-H), 2.9 (t, 2H, CH2), 2.7 (t, 2H, CH2) chemicalbook.com |

| 13C NMR (CDCl3, ppm) | δ 160.1 (C=N), 145.2, 142.8, 129.5, 127.1, 125.3, 124.2 (Ar-C), 29.8, 22.5 (CH2) |

| IR (KBr, cm-1) | 3250 (O-H stretch), 1650 (C=N stretch), 1600, 1480 (aromatic C=C stretch) |

Note: The data presented is for 1-Indanone Oxime and is intended to be illustrative. chemicalbook.com The actual spectral data for this compound would show additional signals corresponding to the methoxy (B1213986) and boronic acid groups.

Influence of Substituent Effects on Reactivity (referencing the methoxyimino and indane groups)

The reactivity of this compound is intrinsically linked to the electronic and steric effects imparted by its methoxyimino and indane substituents.

The indane group , a fused bicyclic system, primarily exerts steric and weak electronic effects. organic-chemistry.org The rigid, planar nature of the indane scaffold can influence the approach of reagents to the boronic acid moiety. This steric hindrance can be a critical factor in the efficiency of cross-coupling reactions, potentially requiring specific ligands on the metal catalyst to facilitate the reaction. princeton.eduacs.org Electronically, the alkyl portion of the indane ring is generally considered to be weakly electron-donating through an inductive effect, which would slightly increase the electron density on the aromatic ring compared to unsubstituted phenylboronic acid.

In the context of the Suzuki-Miyaura reaction , the electronic nature of the substituents on the arylboronic acid can significantly affect the rate of transmetalation. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base, which is a key step in the catalytic cycle. acs.org Conversely, electron-donating groups can increase the nucleophilicity of the aryl group, which can also influence the transmetalation rate. The steric bulk of the indane and methoxyimino groups may necessitate the use of bulky phosphine (B1218219) ligands on the palladium catalyst to create a more open coordination sphere, allowing for efficient transmetalation. acs.orgbeilstein-journals.org

For the Chan-Lam amination , the electronic properties of the arylboronic acid influence the ease of transmetalation to the copper center. An electron-rich aryl group may facilitate the oxidative addition step in some proposed mechanisms. organic-chemistry.org The steric hindrance from the indane and methoxyimino groups could disfavor the formation of bulky copper-amine-boronic acid intermediates, potentially slowing down the reaction rate. chemrxiv.org

Table 2: Physicochemical Properties of a Representative Arylboronic Acid

| Property | Value (for 4-Methoxybenzeneboronic acid) |

| Molecular Formula | C7H9BO3 |

| Molecular Weight | 151.96 g/mol |

| Melting Point | 204-206 °C |

| pKa | ~8.9 |

Note: The data presented is for 4-Methoxybenzeneboronic acid as a representative functionalized arylboronic acid. nih.gov The properties of this compound would differ due to the presence of the indane and methoxyimino moieties.

Computational Chemistry and Theoretical Studies on 1 Methoxyiminoindan 5 Boronic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Table 1: Hypothetical Quantum Mechanical Data for 1-Methoxyiminoindan-5-boronic acid

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | - | Describes the partial charge distribution on each atom. |

Note: The table above is for illustrative purposes only. No actual data has been reported for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound in various environments, such as in solution or interacting with a biological target. nih.govnih.gov These simulations would track the atomic movements over time, revealing the preferred three-dimensional structures and the flexibility of the molecule. nih.gov In the context of drug design, MD simulations are invaluable for predicting how a ligand like this compound might bind to a protein's active site, providing information on binding affinity and the stability of the resulting complex. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms. For this compound, these studies could predict the transition state structures and activation energies for various potential reactions, such as its participation in Suzuki-Miyaura cross-coupling reactions. Understanding these pathways at a molecular level is essential for optimizing reaction conditions and developing new synthetic methodologies.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computationally, this involves building a quantitative structure-activity relationship (QSAR) model. For a series of analogs of this compound, a QSAR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. Such models are instrumental in predicting the activity of novel, unsynthesized compounds.

Rational Design of Boronic Acid Probes and Inhibitors

The insights gained from the aforementioned computational studies would culminate in the rational design of new molecules based on the this compound scaffold. For instance, by understanding the key interactions in a protein-ligand complex from MD simulations and the electronic requirements for activity from quantum mechanical calculations, researchers could propose modifications to the parent structure to enhance potency, selectivity, or other desirable properties for its use as a chemical probe or a therapeutic inhibitor.

Applications in Chemical Biology and Advanced Materials Science Excluding Clinical

Molecular Recognition and Sensing Systems

The boronic acid group is the key to the potential of 1-Methoxyiminoindan-5-boronic acid in molecular recognition and sensing. Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol functionalities. researchgate.netnih.gov This interaction is the foundation for designing sophisticated sensing systems for a variety of biologically important molecules.

A primary application of boronic acid-containing compounds is in the development of sensors for saccharides. ontosight.ainih.gov Saccharides, which are rich in diol groups, can readily interact with the boronic acid of this compound. This binding event could be transduced into a detectable signal, such as a change in fluorescence or color, by incorporating a suitable reporter group into the indanone structure. frontierspecialtychemicals.com The rigidity of the indanone scaffold could contribute to the pre-organization of the binding site, potentially enhancing selectivity for specific saccharides.

Similarly, certain neurotransmitters, like dopamine, possess a catechol group which is a type of cis-diol. Boronic acid-based receptors have been designed for the selective binding of such neurotransmitters in aqueous media. nih.gov Theoretically, this compound could be engineered into a sensor for these important biological signaling molecules.

| Analyte Class | Recognition Principle | Potential Application of this compound |

| Saccharides | Reversible covalent bonding with cis-diols | Fluorescent or colorimetric sensors for glucose, fructose, etc. |

| Neurotransmitters | Interaction with catechol moieties | Electrochemical or optical detection of dopamine, norepinephrine, etc. |

Recent advancements in epigenetics have highlighted the importance of modified nucleic acids, such as 5-hydroxymethylcytosine (B124674) (5hmC). nih.gov Boronic acids have been shown to interact with the glucose moiety of glucosylated 5hmC, a key step in some detection methods for this modified base. nih.gov This interaction can inhibit the amplification of DNA by certain polymerases, forming the basis of a detection assay. nih.gov this compound, with its boronic acid functionality, could theoretically be employed in similar strategies for the specific recognition and quantification of 5hmC in DNA strands.

The design of synthetic chemical receptors that mimic the binding capabilities of biological molecules is a significant area of research. nih.gov Boronic acids are popular components in these synthetic receptors due to their ability to bind to a wide range of biologically relevant molecules containing polyhydroxy motifs. nih.gov The indanone structure of this compound could serve as a scaffold for the precise positioning of the boronic acid group and other interacting moieties, leading to the creation of highly selective and effective chemical receptors for various target analytes.

Enzyme Modulation and Biological Pathway Intervention

The boronic acid group is a well-established pharmacophore in the design of enzyme inhibitors. Its ability to form a stable, tetrahedral adduct with the catalytic serine residue in serine proteases is a key mechanism of inhibition.

Boronic acid derivatives are known to be potent inhibitors of various proteases, including the human 20S proteasome. rsc.org The indanone scaffold is also found in various biologically active compounds. nih.gov The combination of the boronic acid and the indanone structure in this compound could lead to the development of novel protease inhibitors. The methoxyimino group could further modulate the electronic properties and binding interactions of the molecule within the enzyme's active site. Research on boronic acid-containing inhibitors for proteases like HIV-1 protease has shown the potential of this class of compounds. nih.gov

| Enzyme Class | Inhibition Mechanism | Potential Role of this compound |

| Serine Proteases | Covalent interaction with the active site serine | Reversible, competitive inhibition |

| Other Proteases | Interaction with active site residues | Structure-based design of selective inhibitors |

The utility of boronic acids as enzyme inhibitors extends beyond proteases. They have been investigated as inhibitors of other enzyme classes, such as hydrolases and polymerases. For instance, boronic acid derivatives have been discovered to be potent inhibitors of the HCV RNA-dependent RNA polymerase. mdpi.com The interaction of boronic acids with the diol-containing components of enzyme substrates or cofactors can also be exploited for inhibition. As mentioned earlier, boronic acids can inhibit Taq DNA polymerase activity on templates containing glucosylated 5hmC. nih.gov This suggests that this compound could be explored as a potential inhibitor for a range of enzymes that process or bind to diol-containing substrates.

Research on "this compound" in Chemical Biology and Advanced Materials Science Remains Undocumented in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been publicly documented for the chemical compound this compound. This includes its potential roles in modulating protein-protein interactions, its use as a biochemical probe, its application in targeted delivery systems for research, or its integration into polymer and materials science.

While the constituent parts of its name—"indan," "boronic acid," and "methoxyimino"—suggest potential areas of scientific interest, the unique combination represented by this compound does not appear in published research. The indanone core is a structural motif found in various biologically active compounds and is considered a "privileged structure" in medicinal chemistry due to its recurrence in pharmacologically active molecules. researchgate.netresearchgate.netnih.govguidechem.comrsc.org Derivatives of indanone have been explored for a wide range of biological activities. researchgate.netnih.gov

Similarly, boronic acids are a well-established class of compounds with extensive applications in organic synthesis, chemical biology, and materials science. nih.govresearchgate.netresearchgate.netnih.gov Their ability to form reversible covalent bonds with diols makes them valuable tools for creating sensors, developing drug delivery systems, and modulating biological processes. nih.govbohrium.comnih.gov Specifically, boronic acid-functionalized polymers have been a significant area of research, with applications in creating responsive materials and systems for glycoprotein (B1211001) recognition and cell imaging. acs.orgnih.govmdpi.comacs.orgnih.gov

The exploration of novel molecules for modulating protein-protein interactions (PPIs) is a key area in drug discovery and chemical biology. nih.govrsc.orgrsc.org Small molecules and peptides containing boronic acids have been investigated as inhibitors of enzymes, such as serine proteases, by interacting with amino acid residues in the active site. nih.govnih.gov However, there is no specific mention of this compound in the context of PPI modulation.

Biochemical probes are essential for studying biological processes, and boronic acids have been incorporated into probes for detecting biomolecules like saccharides. nih.gov The development of targeted delivery systems is another critical area of research where boronic acid-containing nanoparticles and polymers have been designed for research applications, often leveraging the interaction with cell surface carbohydrates. bohrium.comnih.govacs.orgnih.govmdpi.com

In the realm of polymer chemistry and material science, the incorporation of boronic acids into polymers can impart unique properties, such as stimuli-responsiveness. acs.orgmdpi.comnih.gov These functionalized polymers have been used to create hydrogels, nanoparticles, and other advanced materials. nih.gov Again, while the potential exists, there is no specific data on the integration of this compound into such systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methoxyiminoindan-5-boronic acid, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct boronation of precursor aryl halides using palladium catalysts. Post-synthesis, structural validation employs a combination of / NMR to confirm the boronic acid moiety and methoxyimino group. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further verify molecular weight and functional groups. Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for characterizing boronic acid-containing compounds like this compound?

- Methodological Answer : Critical techniques include:

- NMR Spectroscopy : NMR to confirm boron environment and quantify boronic acid content .

- X-ray Diffraction (XRD) : For crystalline structure determination, especially when integrated into frameworks like MOFs .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under varying pH conditions .

- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to resolve boronate ester intermediates .

Advanced Research Questions

Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for selective biomolecule capture?

- Methodological Answer : The compound can serve as a ligand in MOF synthesis via a metal–ligand–fragment coassembly (MLFC) strategy. For example, Cr-based MIL-100 analogs functionalized with boronic acid groups (MIL-100-B) enable cis-diol recognition. Post-synthesis, validate framework integrity using XRD and BET surface area analysis. Applications include selective binding of glycoproteins or saccharides at physiological pH, with binding efficiency quantified via fluorescence quenching or LC-MS .

Q. What role does this compound play in epigenetic research, particularly in detecting 5-hydroxymethylcytosine (5hmC)?

- Methodological Answer : Boronic acids interact with glucose-modified 5hmC bases, inhibiting Taq polymerase during PCR. Design a BA-mediated PCR assay using optimized derivatives (e.g., 2-(2′-chlorobenzyloxy) phenylboronic acid) to halt amplification at 5hmC sites. Validate specificity via Sanger sequencing or bisulfite conversion controls. This method avoids restriction enzyme limitations and enables locus-specific 5hmC mapping in stem cells or cancer models .

Q. How can researchers design boronic acid-based histone deacetylase (HDAC) inhibitors using this compound?

- Methodological Answer : Replace traditional hydroxamate zinc-binding groups with boronic acid moieties. Synthesize analogs with α-amino acid linkers to enhance HDAC active-site interactions. Assess inhibitory activity via fluorometric assays using acetylated lysine substrates. Validate cellular efficacy using Western blotting for hyperacetylated histone H3/H4 and correlate with IC/GI ratios in cancer cell lines .

Q. What methodologies enable glycopeptide enrichment using this compound in glycoproteomics?

- Methodological Answer : Functionalize nanomaterials (e.g., detonation nanodiamonds) with this compound via poly-L-lysine/PEG linkers. Optimize binding at pH 8.5–9.0 to capture glycopeptides through boronate ester formation. Elute with 0.1% formic acid and analyze via LC-ESI-MS. This approach achieves >70% recovery even in high-salt/chaotrope conditions, enabling sensitive detection of low-abundance glycoproteins in liver tissue or serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.